
Myristoyljuglone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristoyljuglone is a compound that combines the properties of myristic acid and juglone. Myristic acid is a 14-carbon saturated fatty acid, while juglone is a phenolic compound found in walnuts. The combination of these two molecules results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of myristoyljuglone typically involves the esterification of myristic acid with juglone. This reaction can be catalyzed by various agents, including sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or enzymatic catalysis. These methods can enhance yield and reduce reaction times, making the process more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: Myristoyljuglone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydrojuglone derivatives.
Substitution: The phenolic hydroxyl group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrojuglone derivatives.
Substitution: Alkylated or acylated juglone derivatives.
Applications De Recherche Scientifique
Myristoyljuglone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of natural pesticides and herbicides due to its allelopathic properties.
Mécanisme D'action
The mechanism of action of myristoyljuglone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This compound also affects cell signaling pathways, leading to the induction of apoptosis in cancer cells. The molecular targets include various kinases and phosphatases involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Juglone: A phenolic compound with similar biological activities but lacks the fatty acid moiety.
Myristic Acid: A saturated fatty acid that does not possess the phenolic properties of juglone.
Hydrojuglone: A reduced form of juglone with different chemical reactivity.
Uniqueness: Myristoyljuglone is unique due to its combined properties of myristic acid and juglone. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
64817-83-0 |
|---|---|
Formule moléculaire |
C24H32O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
(5,8-dioxonaphthalen-1-yl) tetradecanoate |
InChI |
InChI=1S/C24H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-16-23(27)28-22-15-13-14-19-20(25)17-18-21(26)24(19)22/h13-15,17-18H,2-12,16H2,1H3 |
Clé InChI |
MLHGIEIXYMQFHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


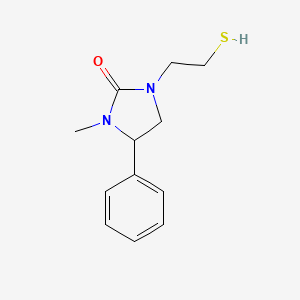
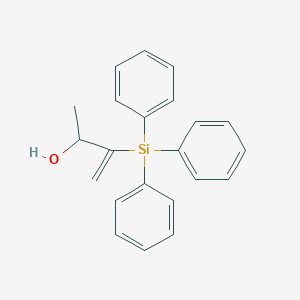


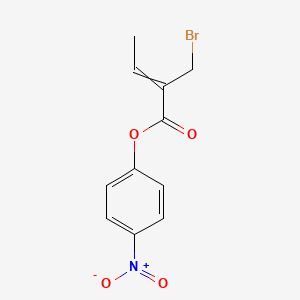
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
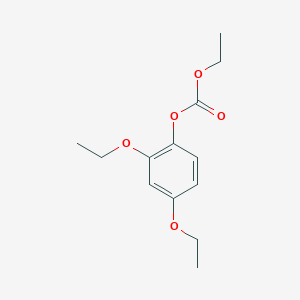
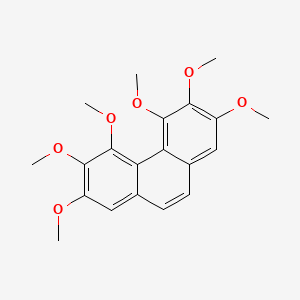
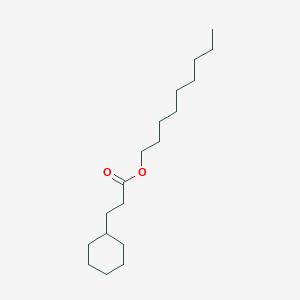
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)
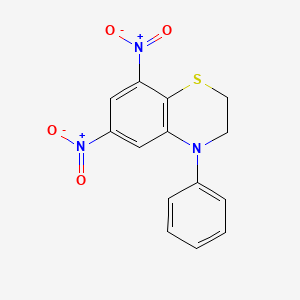
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)


